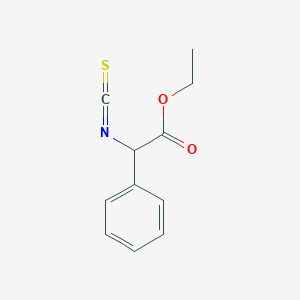
Ethyl isothiocyanato(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl isothiocyanato(phenyl)acetate is an organic compound with the molecular formula C11H11NO2S. It is a member of the isothiocyanate family, which are known for their biological activities and applications in various fields. This compound is characterized by the presence of an ethyl ester group, an isothiocyanate group, and a phenyl ring, making it a versatile molecule for chemical synthesis and research.
Mechanism of Action
Target of Action
Ethyl isothiocyanato(phenyl)acetate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
Isothiocyanates are known to regulate transcription factors, signaling pathways, cell cycle, and apoptosis . They can also trigger pathways inducing heat shock and oxidative stress response, leading to bacterial death .
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They have been shown to exhibit antimicrobial activity by interacting with the sulfhydryl groups of enzymes such as thioredoxin reductase and acetate kinase . In the context of neurodegeneration, phenyl ethyl isothiocyanate, a related compound, has been shown to modulate various molecular pathways associated with oxidative stress, inflammation, and apoptosis .
Pharmacokinetics
Isothiocyanates are bioactive products resulting from the enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order brassicales
Result of Action
Isothiocyanates in general have been shown to have anticarcinogenic, anti-inflammatory, and antioxidative properties . They can regulate transcription factors, signaling pathways, cell cycle, and apoptosis, leading to potential health benefits .
Biochemical Analysis
Biochemical Properties
Isothiocyanates, including Ethyl isothiocyanato(phenyl)acetate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations in synthetic chemistry
Cellular Effects
They can regulate transcription factors, signaling pathways, cell cycle, and apoptosis .
Molecular Mechanism
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .
Metabolic Pathways
Once inside the cells, isothiocyanates engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl isothiocyanato(phenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with potassium thiocyanate to form ethyl thiocyanatoacetate, which is then reacted with phenyl isocyanate to yield the desired product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. One such method includes the catalytic sulfurization of isocyanides with elemental sulfur in the presence of amine catalysts. This method is advantageous due to its sustainability and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl isothiocyanato(phenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The phenyl ring can undergo oxidation reactions to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines in solvents like ethanol or methanol.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Thioureas: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Phenolic Derivatives: Formed from oxidation of the phenyl ring.
Scientific Research Applications
Ethyl isothiocyanato(phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Comparison with Similar Compounds
Ethyl isothiocyanato(phenyl)acetate can be compared with other isothiocyanates such as phenyl ethyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the isothiocyanate functional group, they differ in their side chains and overall structure, which can influence their reactivity and biological activities . For example:
Phenyl Ethyl Isothiocyanate: Known for its neuroprotective properties and potential in cancer therapy.
Benzyl Isothiocyanate: Exhibits strong antimicrobial and anticancer activities.
This compound is unique due to its combination of an ethyl ester group and a phenyl ring, which can provide distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-isothiocyanato-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAJVPQXVYYRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
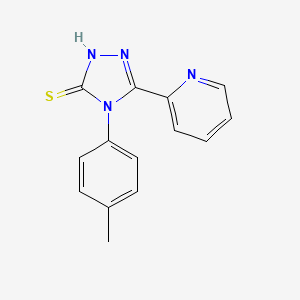
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2774747.png)

![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)
![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)
![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)

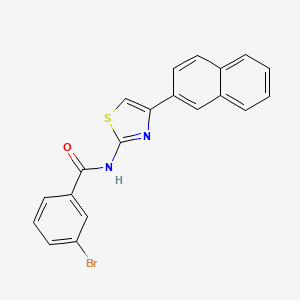
![1-Fluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B2774759.png)
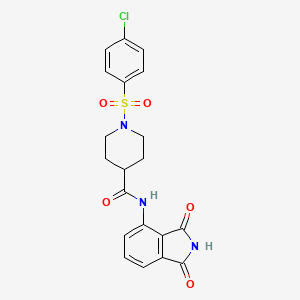
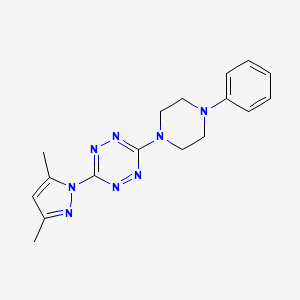
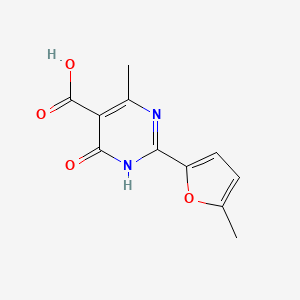
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774765.png)
